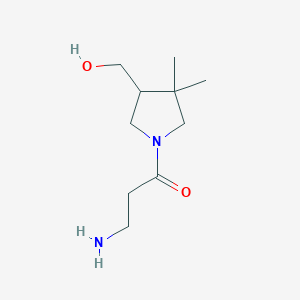
3-Amino-1-(4-(Hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Pharmazeutische Forschung
Diese Verbindung kann als Vorläufer bei der Synthese verschiedener pharmazeutischer Arzneimittel dienen. Ihre Struktur, die eine Aminogruppe und eine Hydroxymethylgruppe umfasst, macht sie zu einem vielseitigen Zwischenprodukt für den Aufbau komplexer Moleküle. Sie kann zur Synthese von Imidazolderivaten verwendet werden, die für ihre breite Palette an therapeutischen Aktivitäten bekannt sind, einschließlich antibakterieller, antifungaler und antiviraler Eigenschaften .
Katalyse in der Organischen Synthese
In der organischen Chemie könnte diese Verbindung aufgrund ihres Potenzials, verschiedene chemische Reaktionen zu erleichtern, als Katalysator oder Cokatalysator verwendet werden. Beispielsweise könnte sie bei der Michael-Addition von N-Heterocyclen an Chalkone helfen, ein wichtiger Schritt bei der Herstellung bioaktiver Verbindungen mit potenziellen pharmazeutischen Anwendungen .
Entwicklung von antimikrobiellen Mitteln
Das Vorhandensein von Pyrrolidin- und Aminogruppen in der Verbindung deutet darauf hin, dass sie modifiziert werden könnte, um neue antimikrobielle Mittel zu erzeugen. Durch das Anbringen verschiedener Substituenten können Forscher eine Reihe von Verbindungen entwickeln, die eine potenzielle Wirksamkeit gegen resistente Bakterienstämme und andere Krankheitserreger haben .
Biologische Aktivität
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, with the CAS number 2090592-73-5, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C10H20N2O2, and it has a molecular weight of approximately 200.28 g/mol. This compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its biological activity.
The biological activity of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one can be attributed to its structural features that interact with various biological targets. The presence of the amino group and the hydroxymethyl substituent on the pyrrolidine ring suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.
Pharmacological Properties
Research indicates that compounds similar to 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one may exhibit:
- Antidepressant Activity : Some studies suggest that derivatives of pyrrolidine compounds can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.
- Cognitive Enhancer Effects : Due to its structural similarity to known cognitive enhancers, this compound may influence memory and learning processes.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance:
- Inhibition of Enzymatic Activity : A study demonstrated that certain pyrrolidine derivatives inhibit specific enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage, indicating a possible therapeutic application in neurodegenerative diseases.
Data Table of Biological Activities
Experimental Studies
Research findings on 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one have shown promising results in vitro and in vivo:
- In vitro assays indicated that this compound can modulate neurotransmitter levels significantly.
- Animal models have demonstrated improvements in cognitive function when administered with this compound, aligning with its hypothesized mechanism as a cognitive enhancer.
Future Directions
Further research is warranted to explore the full therapeutic potential of 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one. Areas for future investigation include:
- Clinical Trials : To assess efficacy and safety in human subjects.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
Eigenschaften
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVVOPZMGEQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















